2-[(5-{[(4-methoxyphenyl)amino]methyl}-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(3,4,5-trimethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a triazole ring, a methoxyaniline group, and a trimethoxyphenyl group, making it a subject of interest for chemists and researchers.
Preparation Methods
The synthesis of 2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of the triazole ring. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like triethylamine. Industrial production methods may involve optimizing these conditions to achieve higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, often using halogenated reagents. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which this compound exerts its effects involves interactions with specific molecular targets, such as enzymes or receptors. The triazole ring and methoxyaniline group play crucial roles in binding to these targets, leading to the modulation of biological pathways.
Comparison with Similar Compounds
Similar compounds include those with triazole rings and methoxyaniline groups, such as:
- 3,4-Dimethyl-2,5-bis(3,4,5-trimethoxyphenyl)tetrahydrofuran
- 5-[(3,4,5-trimethoxyphenyl)methyl]-2,4-pyrimidinediamine Compared to these compounds, 2-({5-[(4-METHOXYANILINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-N’~1~-[(E)-1-(3,4,5-TRIMETHOXYPHENYL)METHYLIDENE]ACETOHYDRAZIDE offers unique structural features that may enhance its binding affinity and specificity for certain targets.
Properties
Molecular Formula |
C28H30N6O5S |
---|---|
Molecular Weight |
562.6 g/mol |
IUPAC Name |
2-[[5-[(4-methoxyanilino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(3,4,5-trimethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C28H30N6O5S/c1-36-22-12-10-20(11-13-22)29-17-25-31-33-28(34(25)21-8-6-5-7-9-21)40-18-26(35)32-30-16-19-14-23(37-2)27(39-4)24(15-19)38-3/h5-16,29H,17-18H2,1-4H3,(H,32,35)/b30-16+ |
InChI Key |
AQRJBDYVGPHRMM-OKCVXOCRSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C(=C4)OC)OC)OC |
Canonical SMILES |
COC1=CC=C(C=C1)NCC2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C(=C4)OC)OC)OC |
Origin of Product |
United States |
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